![molecular formula C25H26N2O4 B10779505 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779505.png)
6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
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Description
6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate is a complex organic molecule notable for its structural features that include multiple benzoxazole moieties. These characteristics suggest potential applications in medicinal chemistry, particularly in developing new therapeutic agents. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N2O4 , with a molar mass of approximately 422.48 g/mol . Its structure includes:
- Two benzoxazole rings
- A hexanoate side chain
This unique arrangement of functional groups is significant in determining the compound's chemical behavior and biological activity.
Antibacterial Activity
Recent studies have shown that compounds containing benzoxazole derivatives exhibit significant antibacterial properties. For instance, similar compounds have demonstrated inhibition against various bacterial strains:
Compound | Target Bacteria | EC50 Value (mg/L) | Mechanism |
---|---|---|---|
Compound 1 | Xanthomonas oryzae pv. oryzicola | 47.6 | Upregulation of Succinate dehydrogenase (SDH) |
Compound 2 | Xanthomonas citri subsp. citri | 36.8 | Inhibition of bacterial reproduction |
Compound 3 | Ralstonia solanacearum | 11.4 | Disruption of cell biofilm formation |
The compound's potential to inhibit bacterial growth could be attributed to its ability to interfere with metabolic pathways critical for bacterial survival.
Antifungal Activity
The antifungal properties of benzoxazole derivatives are also noteworthy. Research indicates that certain derivatives have shown high efficacy against fungal pathogens:
Compound | Target Fungi | EC50 Value (mg/L) | Comparison |
---|---|---|---|
Compound A | Botrytis cinerea | 2.40 | Superior to carbendazim (47.0 mg/L) |
Compound B | Alternaria brassicae | 0.30 | High potency compared to commercial agents |
These findings suggest that modifications in the benzoxazole structure can significantly enhance antifungal activity, potentially through mechanisms such as binding to fungal enzymes or disrupting cell wall synthesis.
Antiviral Activity
Benzoxazole derivatives have also been investigated for their antiviral properties. For example:
Compound | Virus Type | Inhibition Rate (%) |
---|---|---|
Compound X | Tobacco Mosaic Virus (TMV) | 52.23 |
Compound Y | Tobacco Mosaic Virus (TMV) | 54.41 |
The introduction of electron-donating groups in the benzoxazole ring has been shown to enhance antiviral activity, indicating a structure-activity relationship that could be exploited in drug design.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Anticancer Properties : Research on related benzoxazole derivatives has indicated their potential as anticancer agents, with mechanisms involving apoptosis induction and cell cycle arrest.
- Agricultural Applications : Benzoxazole derivatives have been noted for their herbicidal and insecticidal activities, suggesting broader applicability in agricultural biotechnology.
Properties
IUPAC Name |
6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORLWSFCGZCFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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